Cas no 1624260-86-1 (Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)

Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate
- ethyl 4-(2-amino-4-bromophenylamino)benzoate
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- インチ: 1S/C15H15BrN2O2/c1-2-20-15(19)10-3-6-12(7-4-10)18-14-8-5-11(16)9-13(14)17/h3-9,18H,2,17H2,1H3
- InChIKey: RYGRJERYCSEPNY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)N)NC1C=CC(C(=O)OCC)=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 319
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 64.4
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019093508-1g |
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate |
1624260-86-1 | 95% | 1g |
524.70 USD | 2021-06-17 | |
Alichem | A019093508-5g |
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate |
1624260-86-1 | 95% | 5g |
1,783.96 USD | 2021-06-17 | |
Crysdot LLC | CD12136206-5g |
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate |
1624260-86-1 | 95+% | 5g |
$1645 | 2024-07-24 | |
Crysdot LLC | CD12136206-1g |
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate |
1624260-86-1 | 95+% | 1g |
$470 | 2024-07-24 |
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoateに関する追加情報
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate: A Comprehensive Overview
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate, also known by its CAS number 1624260-86-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an ethyl ester group with a substituted phenyl ring. The presence of the amino and bromo groups introduces versatility in its chemical reactivity and potential applications.
The benzoate moiety in Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate serves as a key functional group, contributing to its stability and reactivity. The ester group is particularly important in various chemical reactions, such as nucleophilic acyl substitution, making it a valuable intermediate in organic synthesis. Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents, particularly in the context of anti-inflammatory and anticancer drug design.
One of the most notable features of Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate is its bromine substitution at the para position of the phenyl ring. This substitution not only enhances the compound's electronic properties but also plays a crucial role in its biological activity. Research has shown that bromine-substituted aromatic compounds often exhibit improved pharmacokinetic profiles, making them more suitable for therapeutic applications.
The amino group present in the molecule further adds to its complexity and functionality. Amino groups are known for their ability to participate in hydrogen bonding, which can significantly influence the solubility and bioavailability of a compound. In recent studies, Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate has been explored as a potential lead compound for designing drugs targeting specific protein kinases, which are implicated in various diseases, including cancer.
From a synthetic perspective, Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate can be synthesized through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthesis route depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in the synthesis of this compound.
In terms of applications, Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate has shown promise in several areas beyond traditional pharmaceuticals. For instance, it has been investigated as a precursor for advanced materials, such as organic semiconductors and sensors. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and sensing technologies.
Recent research has also focused on understanding the environmental impact of Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate. Studies have indicated that while it exhibits moderate biodegradability under certain conditions, further investigation is required to fully assess its ecological footprint. This information is crucial for ensuring sustainable practices in its production and use.
In conclusion, Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate (CAS No: 1624260-86-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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